molecular formula C6H4BrClFNO2S B13515841 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B13515841
M. Wt: 288.52 g/mol
InChI Key: FXHVOTKQABEIPG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is a versatile multisubstituted benzene derivative designed for advanced chemical synthesis and pharmaceutical research. This compound features a sulfonamide functional group, a critical pharmacophore found in many therapeutic agents, known for its role in inhibiting enzymes like carbonic anhydrases and serving as a precursor to sulfa drugs . The strategic halogen placement (bromo and chloro) on the aromatic ring offers orthogonal reactivity for successive cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the sulfonamide and halogens makes this intermediate particularly valuable in the development of receptor ligands and in the discovery of compounds with potential antibacterial, diuretic, or anticonvulsant activities. As a solid, it typically requires storage in a dry, cool environment, often between 2-8°C, to ensure long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

IUPAC Name

5-bromo-2-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-6(13(10,11)12)4(8)2-5(3)9/h1-2H,(H2,10,11,12)

InChI Key

FXHVOTKQABEIPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . The resulting intermediate is then subjected to sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for diazotization and bromination steps, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted anilines.

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The sulfonamide group (-SO₂NH₂) in the target compound distinguishes it from sulfonyl chloride (e.g., 5-Bromo-2-cyanobenzene-1-sulfonyl chloride) and nitrobenzene derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) . Sulfonamides are less electrophilic than sulfonyl chlorides, reducing reactivity in nucleophilic substitutions.

Halogen Effects: Bromine and chlorine substituents are common across all compounds, but their positions vary. For example, in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, bromine is at C5, fluorine at C4, and a hydroxyl (-OH) group at C2, creating a polar, hydrogen-bonding scaffold .

Molecular Weight and Applications: Compounds with nitro groups (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit higher reactivity in reduction and aromatic substitution reactions, making them intermediates in dye and pharmaceutical synthesis .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The crystal structure of N-(2-Amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide reveals intermolecular N-H···O hydrogen bonds and π-π stacking interactions, stabilizing the lattice . Similar interactions are expected for the target compound, though fluorine’s smaller size may alter packing efficiency.
  • Solubility : The hydroxyl and aldehyde groups in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde confer higher water solubility compared to the hydrophobic halogenated sulfonamide derivatives .

Biological Activity

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a fluorobenzene ring, with bromine and chlorine substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

Property Description
Chemical Formula C6_6H4_4BrClFNO2_2S
Molecular Weight 257.52 g/mol
Functional Groups Sulfonamide, halogen substituents

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound maintains effective antibacterial properties comparable to other known sulfonamides.

Anti-inflammatory Effects

Additionally, compounds similar to this compound have been investigated for their anti-inflammatory potential. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The anti-inflammatory activity is hypothesized to involve:

  • Inhibition of NF-kB signaling pathway.
  • Reduction in the production of TNF-alpha and IL-6.

This mechanism aligns with findings from related compounds that demonstrate efficacy in inflammatory models.

Binding Affinity Studies

Recent research has employed molecular docking simulations to investigate the binding affinity of this compound with various biological targets, including enzymes involved in folate metabolism. These studies reveal:

Target Enzyme Binding Energy (kcal/mol)
Dihydropteroate Synthase-8.5
Cyclooxygenase (COX)-7.9

The negative binding energies indicate strong interactions between the compound and these targets, suggesting potential therapeutic applications.

Q & A

Q. Why might coupling reactions fail despite high starting material purity?

  • Methodological Answer : Trace metals (e.g., Pd residues from prior reactions) can poison catalysts. Pre-treatment with chelating agents (EDTA) or column purification (SiO2_2) may restore reactivity. Additionally, steric hindrance from the sulfonamide group may require bulkier ligands (XPhos) for efficient cross-coupling .

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